molecular formula C15H9Cl3N4S B12036077 5-(2-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478254-03-4

5-(2-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12036077
CAS No.: 478254-03-4
M. Wt: 383.7 g/mol
InChI Key: VMFIUOYBMBSZMW-UFWORHAWSA-N
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Description

5-(2-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a 1,2,4-triazole core substituted with a 2-chlorophenyl group at position 5 and a 2,6-dichlorobenzylidene Schiff base at position 3.

The synthesis typically involves condensation reactions between hydrazide intermediates and substituted aldehydes. For example, analogous compounds are synthesized by reacting 4-amino-triazole-3-thiol derivatives with 2,6-dichlorobenzaldehyde in glacial acetic acid under reflux, followed by purification . The presence of electron-withdrawing chlorine atoms enhances stability and influences binding affinity to biological targets .

Properties

CAS No.

478254-03-4

Molecular Formula

C15H9Cl3N4S

Molecular Weight

383.7 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(2,6-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H9Cl3N4S/c16-11-5-2-1-4-9(11)14-20-21-15(23)22(14)19-8-10-12(17)6-3-7-13(10)18/h1-8H,(H,21,23)/b19-8+

InChI Key

VMFIUOYBMBSZMW-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Precursor Synthesis: 4-Amino-5-(2-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol

The synthesis begins with the preparation of the triazole-thiol precursor. A well-established method involves the cyclocondensation of 2-chlorophenyl isothiocyanate with hydrazine hydrate in ethanol under reflux (80–90°C for 6–8 hours). The intermediate thiosemicarbazide undergoes intramolecular cyclization in the presence of sodium hydroxide, yielding 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

Key reaction:

2-Chlorophenyl isothiocyanate+Hydrazine hydrateEtOH, NaOH4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol\text{2-Chlorophenyl isothiocyanate} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, NaOH}} \text{4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol}

The product is purified via recrystallization from ethanol, achieving yields of 72–78%.

Schiff Base Formation with 2,6-Dichlorobenzaldehyde

The target compound is synthesized by reacting the triazole-thiol precursor with 2,6-dichlorobenzaldehyde in glacial acetic acid. The aldehyde undergoes nucleophilic attack by the amino group on the triazole ring, forming a Schiff base (imine) linkage.

Optimized conditions:

  • Molar ratio: 1:1.2 (triazole-thiol : aldehyde)

  • Solvent: Glacial acetic acid

  • Temperature: 60–70°C

  • Reaction time: 4–5 hours

Mechanism:

Triazole-thiol+2,6-DichlorobenzaldehydeCH3COOH5-(2-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol\text{Triazole-thiol} + \text{2,6-Dichlorobenzaldehyde} \xrightarrow{\text{CH}_3\text{COOH}} \text{5-(2-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol}

Post-reaction, the mixture is cooled to 4°C, and the precipitate is filtered and washed with cold ethanol. Yields typically range from 65% to 70%.

Advanced Synthetic Methodologies

Solvent-Free Mechanochemical Synthesis

Recent studies highlight solvent-free methods using ball milling to enhance reaction efficiency. The triazole-thiol and aldehyde are ground with a catalytic amount of p-toluenesulfonic acid (PTSA) for 30–45 minutes, achieving 85% yield. This approach reduces waste and eliminates toxic solvents.

Advantages:

  • Energy efficiency: 50% reduction in reaction time.

  • Scalability: Suitable for gram-scale synthesis.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 100°C) accelerates Schiff base formation, completing the reaction in 15–20 minutes. Ethanol is used as a green solvent, with yields comparable to conventional methods (68–72%).

Purification and Characterization

Crystallization and Filtration

The crude product is dissolved in hot dimethylformamide (DMF) and filtered to remove insoluble impurities. Slow evaporation at room temperature yields needle-shaped crystals suitable for X-ray diffraction.

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d6):
    δ 8.42 (s, 1H, CH=N), 7.68–7.24 (m, 6H, aromatic), 4.12 (s, 1H, SH).

  • FT-IR (KBr):
    ν 1590 cm⁻¹ (C=N), 2550 cm⁻¹ (S-H), 690 cm⁻¹ (C-Cl).

  • HPLC-MS:
    m/z 412.93 [M+H]⁺ (calculated for C₁₅H₉Cl₃N₄S: 412.96).

Yield Optimization and Critical Parameters

Effect of Solvent Polarity

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but require higher temperatures. Non-polar solvents (toluene) result in lower yields (<50%) due to poor reagent miscibility.

Table 1: Solvent impact on reaction yield

SolventYield (%)Reaction Time (h)
Glacial acetic acid704.5
Ethanol656
DMF683
Toluene428

Catalytic Additives

The addition of molecular sieves (4Å) increases yield to 78% by absorbing water and shifting the equilibrium toward imine formation.

Applications and Derivatives

The compound serves as a precursor for antimicrobial and anticancer agents. Schiff base derivatives exhibit enhanced bioactivity due to the electron-withdrawing chloro groups, which improve membrane permeability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the benzylidene group, converting it to a benzyl group.

    Substitution: The chlorophenyl and dichlorobenzylidene groups can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, triazole derivatives are studied for their potential antimicrobial, antifungal, and anticancer activities. This compound may exhibit similar properties, making it a candidate for further biological evaluation.

Medicine

Medicinal chemistry explores triazole derivatives for drug development. This compound’s structure suggests potential pharmacological activities, such as enzyme inhibition or receptor binding.

Industry

In the industrial sector, triazole derivatives are used in the production of agrochemicals, dyes, and polymers. This compound may find applications in these areas due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity. The chlorophenyl and dichlorobenzylidene groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The biological and chemical properties of triazole-thiol derivatives are highly dependent on substituents at positions 4 and 5. Below is a comparative analysis with structurally related compounds:

Compound Substituents (Position 5) Substituents (Position 4) Key Properties Reference
Target Compound 2-Chlorophenyl 2,6-Dichlorobenzylidene High lipophilicity; potential multi-target inhibition
5-(3-Ethoxyphenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 3-Ethoxyphenyl 2,6-Dichlorobenzylidene Improved solubility due to ethoxy group; moderate cytotoxicity
5-(4-tert-Butylphenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-tert-Butylphenyl 2,6-Dichlorobenzylidene Enhanced steric hindrance; reduced membrane permeability
4-((3,4-Dimethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol 2-Fluorophenyl 3,4-Dimethoxybenzylidene Lower toxicity (LD₅₀ = 1190 mg/kg); Class IV toxicity
5-(Dec-9-en-1-yl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol Dec-9-en-1-yl 2-Nitrobenzylidene High yield (71–86%); lipophilic side chain enhances cellular uptake

Key Observations :

  • Electron-Withdrawing Groups : Chlorine substituents (e.g., 2,6-dichlorobenzylidene) increase electrophilicity, enhancing interactions with enzymatic targets .
  • Solubility : Ethoxy () and methoxy groups () improve aqueous solubility compared to halogenated analogues.
  • Toxicity : Fluorinated and methoxy-substituted derivatives exhibit lower acute toxicity than chlorinated variants .

Biological Activity

5-(2-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative data.

Chemical Structure and Properties

The compound's structure includes a triazole ring and a thiol group, which contribute to its chemical reactivity and biological interactions. The presence of chlorinated phenyl groups enhances its structural complexity.

Molecular Formula

  • Chemical Formula: C15H9Cl3N4S
  • Molecular Weight: 371.67 g/mol

Structural Features

FeatureDescription
Triazole RingCentral to the compound's reactivity
Thiol GroupContributes to biological activity
Chlorophenyl GroupsEnhance interaction with biological targets

The biological activity of 5-(2-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is thought to involve:

  • Antimicrobial Activity: The compound may inhibit the synthesis of essential proteins in bacteria and fungi, thereby disrupting their growth and survival. Studies have indicated that it exhibits significant antibacterial and antifungal properties against various pathogens including Escherichia coli and Staphylococcus aureus .
  • Anticancer Activity: Preliminary research suggests that this compound can interfere with enzymes critical for cell division in cancer cells. It has shown potential against several cancer cell lines, indicating a possible role as an anticancer agent .

Antimicrobial Studies

Research has demonstrated that 5-(2-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol exhibits moderate to good antibacterial and antifungal activities. A comparative study using the disc diffusion method revealed the following results:

PathogenInhibition Zone (mm)Reference
E. coli20
S. aureus22
Pyricularia oryzae18
Rhizoctonia solani19

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria as well as certain fungi.

Anticancer Activity

In vitro studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HCT-116 (Colon)6.2
T47D (Breast)27.3

The ability of this compound to inhibit cancer cell proliferation suggests its potential as a therapeutic agent in oncology.

Case Studies

A study involving various triazole derivatives highlighted the enhanced biological activity conferred by specific substitutions on the triazole ring. In particular, compounds with chlorinated phenyl groups showed improved antimicrobial efficacy compared to their non-chlorinated counterparts .

Comparative Analysis with Similar Compounds

The uniqueness of 5-(2-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol lies in its specific combination of chlorinated phenyl groups and thiol functionality. A comparative analysis with similar compounds reveals:

Compound NameAntimicrobial ActivityAnticancer Activity
5-(2-Chlorophenyl)-4-amino-4H-1,2,4-triazole-3-thiolModerateNone
5-(3-Chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiolLowNone
5-(2-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino) HighModerate

This table illustrates that the presence of specific substituents significantly influences both antimicrobial and anticancer activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(2-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol, and what key reagents are involved?

  • Methodological Answer : The compound is typically synthesized via a multi-step condensation process. A common route involves:

  • Step 1 : Reaction of a substituted benzaldehyde (e.g., 2,6-dichlorobenzaldehyde) with a hydrazide intermediate (e.g., 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol) in glacial acetic acid under reflux (2–4 hours) to form the Schiff base .
  • Step 2 : Purification via recrystallization or column chromatography (e.g., silica gel with hexane:ethyl acetate) .
  • Key Reagents : Thionyl chloride (for acyl halide formation), hydrazine hydrate, substituted aldehydes, and NaOH (for cyclization) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this triazole-thiol derivative?

  • Methodological Answer :

  • 1H/13C NMR : To confirm the Schiff base formation (δ ~8.5–9.5 ppm for imine protons) and aromatic substitution patterns .
  • IR Spectroscopy : Peaks at ~1600–1650 cm⁻¹ (C=N stretch) and ~2550–2600 cm⁻¹ (S-H stretch, if unoxidized) .
  • HR-MS : To verify molecular ion peaks (e.g., [M+H]+) and purity .
  • Elemental Analysis : For empirical formula validation .

Q. What preliminary biological screening approaches are used to evaluate its bioactivity?

  • Methodological Answer :

  • Antimicrobial Assays : Broth microdilution (MIC determination against Staphylococcus aureus or Candida albicans) .
  • Enzyme Inhibition : Colorimetric assays (e.g., acetylcholinesterase inhibition via Ellman’s method) .
  • In Vivo Toxicity : Acute toxicity studies (LD₅₀ determination in rodents) with follow-up histopathology .

Advanced Research Questions

Q. How can researchers investigate the multi-target inhibitory potential (e.g., cholinesterase, monoamine oxidase) of this triazole-thiol derivative, and what experimental frameworks are recommended?

  • Methodological Answer :

  • Multi-Target Enzyme Assays : Parallel screening using:
  • Cholinesterase Inhibition : Ellman’s assay with acetylthiocholine iodide .
  • Monoamine Oxidase (MAO) Inhibition : Fluorometric detection of H₂O₂ using Amplex Red .
  • Data Interpretation : Compare IC₅₀ values (e.g., 1.50 μM for related triazoles ) and use molecular docking (AutoDock Vina) to identify binding interactions with enzyme active sites .

Q. What structural modifications enhance its antifungal activity, and how can SAR studies resolve contradictions in potency across derivatives?

  • Methodological Answer :

  • SAR Strategies :
  • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzylidene moiety to boost antifungal activity (e.g., 4-fluorophenyl derivatives showed 4× higher potency than fluconazole ).
  • Replace chlorine with bulkier substituents (e.g., tert-butyl) to improve membrane penetration .
  • Contradiction Resolution : Use comparative molecular field analysis (CoMFA) to correlate substituent electronic/steric effects with bioactivity .

Q. What computational methods are effective in predicting acute toxicity and ADME properties?

  • Methodological Answer :

  • QSAR Models : Utilize tools like Toxtree or ADMET Predictor™ to estimate LD₅₀ (e.g., predicted 1190 mg/kg for a dimethoxy analog ).
  • Molecular Dynamics Simulations : Assess blood-brain barrier permeability (e.g., using GROMACS) based on logP values (~3.5 for chlorinated derivatives) .

Q. How can photochemical instability (e.g., E/Z isomerization) impact bioactivity, and what mitigation strategies exist?

  • Methodological Answer :

  • Photoisomerization Analysis : Expose the compound to UV (365 nm) and monitor isomer ratios via HPLC. For example, E→Z isomerization (Φ = 0.32) may reduce target binding .
  • Mitigation : Stabilize the active isomer via formulation (e.g., cyclodextrin encapsulation) or structural rigidification (e.g., introducing methyl groups ortho to the imine bond) .

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